4-(3,4-Difluorophenyl)-4-oxobutanoic acid
Overview
Description
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and butanoic acid derivatives.
Friedel-Crafts Acylation: The difluorobenzene undergoes Friedel-Crafts acylation with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
Hydrolysis: The resulting acylated product is then subjected to hydrolysis under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
4-(3,4-Difluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the ketone and carboxylic acid functionalities facilitate interactions with active sites. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFFFKCUNUZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374280 | |
Record name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84313-94-0 | |
Record name | 3,4-Difluoro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84313-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | fluorobenzoylpropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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